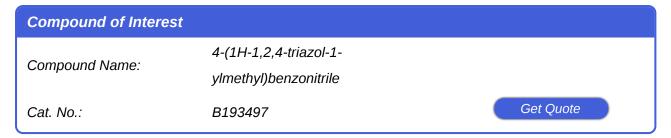


# CAS number 112809-25-3 physical and chemical properties

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile** (CAS Number: 112809-25-3)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 112809-25-3, chemically identified as **4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile**. This compound is a key intermediate in the synthesis of Letrozole, a nonsteroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1] This document collates available data on its physical and chemical characteristics, outlines general experimental protocols for their determination, and presents a visualization of its synthesis workflow. The information is intended to support researchers, scientists, and professionals involved in drug development and chemical synthesis.

# **Chemical Identity and Structure**

The compound is a nitrogen-containing heterocyclic molecule. It features a benzonitrile group attached to a 1,2,4-triazole moiety through a methylene bridge.



Identifier	Value
CAS Number	112809-25-3
Chemical Name	4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Synonyms	1-(4-Cyanobenzyl)-1,2,4-triazole, Letrozole Intermediate
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>4</sub>
IUPAC Name	4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
InChI Key	HQLYWHSJALKYOV-UHFFFAOYSA-N
SMILES	C(#N)C1=CC=C(CN2C=NC=N2)C=C1

# **Physical and Chemical Properties**

The following tables summarize the known physical and chemical properties of **4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile**. It is important to note that some of the data, particularly the boiling point and density, are predicted values and should be confirmed through experimental analysis.

**Table 2.1: Physical Properties** 

Property	Value	Source(s)
Appearance	White solid	[2][3]
Melting Point	69 °C	[2]
Boiling Point (Predicted)	412.1 ± 55.0 °C	[2][3]
Density (Predicted)	1.19 ± 0.1 g/cm <sup>3</sup>	[3]
Solubility	Slightly soluble in Chloroform and Methanol.[4] The nitrile group may enhance its polarity and solubility in organic solvents.[5]	



**Table 2.2: Chemical Properties** 

Property	Value	Source(s)
Molecular Weight	184.20 g/mol	[6]
Purity	Commercially available with purities of ≥90%, ≥95%, and 98%.	[6][7][8]
Storage Conditions	Sealed in a dry environment at 2-8°C.	[7][9]
Hazard Codes	Xn (Harmful)	[2]
Risk Statements	R10: Flammable; R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.	[2]
Safety Statements	S16: Keep away from sources of ignition - No smoking; S22: Do not breathe dust; S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.	[2]

# **Experimental Protocols**

Detailed experimental protocols for the determination of the physical and chemical properties of **4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile** are not readily available in the public domain. However, standard methodologies for organic compounds can be applied.

# **Melting Point Determination (Capillary Method)**

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

 Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.



#### Procedure:

- A small amount of the finely powdered, dry sample is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded to define the melting range.

## **Boiling Point Determination (Distillation Method)**

For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. The predicted boiling point of this compound is high, suggesting that vacuum distillation would be the appropriate method.

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, vacuum source, heating mantle.
- Procedure:
  - The sample is placed in the distillation flask with boiling chips.
  - The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.
  - The system is evacuated to the desired pressure.
  - The sample is heated gently until it begins to boil.
  - The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

# **Density Determination (Gas Pycnometry)**

Gas pycnometry is a common method for determining the density of a solid powder.



- Apparatus: Gas pycnometer.
- Procedure:
  - A known mass of the sample is placed in the sample chamber.
  - The system is purged with an inert gas (e.g., helium).
  - The gas is expanded from a reference chamber into the sample chamber, and the resulting pressure change is measured.
  - Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated.
  - The density is then calculated by dividing the mass of the sample by its volume.

## **Spectroscopic Analysis**

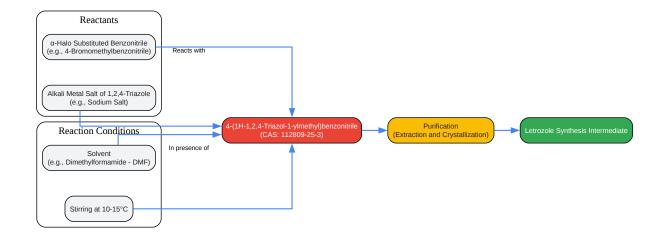
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - The solution is transferred to an NMR tube.
  - ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and assess purity.
- Mass Spectrometry (MS):
  - The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).
  - The sample is ionized (e.g., using electrospray ionization ESI).
  - The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy:



- A small amount of the solid sample is placed on the ATR crystal of an FT-IR spectrometer.
- The IR spectrum is recorded to identify the functional groups present in the molecule (e.g.,
  C≡N stretch of the nitrile, C-H bonds, and aromatic ring vibrations).

## **Synthesis Workflow**

**4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile** is synthesized via a nucleophilic substitution reaction. The most common method involves the reaction of an alkali metal salt of 1,2,4-triazole with an  $\alpha$ -halo substituted benzonitrile.[1]



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Caption: Synthesis workflow for **4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile**.

# **Biological Activity**



The primary biological significance of **4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile** is its role as a direct precursor in the synthesis of Letrozole.[1] Letrozole is a potent and selective nonsteroidal aromatase inhibitor. By inhibiting the aromatase enzyme, Letrozole blocks the conversion of androgens to estrogens, which is a key therapeutic strategy in hormone-dependent breast cancer. While compounds containing a triazole ring can exhibit a range of biological activities, including antifungal and antimicrobial properties, the specific biological activity of **4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile** itself is not extensively studied, as its main utility lies in its function as a chemical intermediate.[5]

### Conclusion

**4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile** (CAS 112809-25-3) is a well-characterized organic compound with defined physical and chemical properties. Its primary importance lies in its crucial role as an intermediate in the large-scale synthesis of the anticancer drug Letrozole. This guide provides essential data and procedural outlines to aid researchers and professionals in the fields of medicinal chemistry and drug development in their work with this compound. Further experimental validation of the predicted properties is recommended for applications requiring a high degree of precision.

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